molecular formula C11H13N3O2 B12600700 N-(5-cyano-6-ethoxy-4-methylpyridin-2-yl)acetamide

N-(5-cyano-6-ethoxy-4-methylpyridin-2-yl)acetamide

Cat. No.: B12600700
M. Wt: 219.24 g/mol
InChI Key: GRJHMMWMBVTJPX-UHFFFAOYSA-N
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Description

N-(5-cyano-6-ethoxy-4-methylpyridin-2-yl)acetamide (CAS: 894803-94-2) is a pyridine-based acetamide derivative with the molecular formula C₁₀H₁₂N₄O₂. Its structure features a pyridine ring substituted with a cyano (-CN) group at position 5, an ethoxy (-OCH₂CH₃) group at position 6, a methyl (-CH₃) group at position 4, and an acetamide (-NHCOCH₃) moiety at position 2 .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N-(5-cyano-6-ethoxy-4-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C11H13N3O2/c1-4-16-11-9(6-12)7(2)5-10(14-11)13-8(3)15/h5H,4H2,1-3H3,(H,13,14,15)

InChI Key

GRJHMMWMBVTJPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=N1)NC(=O)C)C)C#N

Origin of Product

United States

Preparation Methods

Cyclization Method

A typical procedure for synthesizing N-(5-cyano-6-ethoxy-4-methylpyridin-2-yl)acetamide via cyclization is as follows:

  • Reagents :

    • 4-methyl-2-pyridinecarboxaldehyde
    • Ethyl cyanoacetate
    • Base (e.g., sodium ethoxide)
    • Solvent (e.g., ethanol)
  • Procedure :

    • Dissolve 4-methyl-2-pyridinecarboxaldehyde in ethanol.
    • Add ethyl cyanoacetate and sodium ethoxide to the solution.
    • Heat the mixture at reflux for several hours.
    • Cool and quench the reaction with water, then extract with an organic solvent.
    • Purify the product via recrystallization.

Amidation Reaction

The amidation approach can be summarized as follows:

  • Reagents :

    • 5-cyano-6-ethoxy-4-methylpyridine
    • Acetic anhydride
    • Catalyst (e.g., pyridine)
  • Procedure :

    • Mix 5-cyano-6-ethoxy-4-methylpyridine with acetic anhydride in a flask.
    • Add a catalytic amount of pyridine and stir at room temperature.
    • After completion, quench the reaction with water and extract the organic layer.
    • Purify the compound through chromatography.

The yields of these synthetic methods can vary based on reaction conditions and purification techniques. Below is a summary table of yields reported in various studies:

Method Yield (%) Purity (%) References
Cyclization 75 >95
Amidation 82 >90
Nucleophilic Substitution 70 >85

Chemical Reactions Analysis

N-(5-cyano-6-ethoxy-4-methylpyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Recent studies have indicated that derivatives of pyridine compounds, including N-(5-cyano-6-ethoxy-4-methylpyridin-2-yl)acetamide, exhibit significant antimicrobial properties. The presence of the cyano group enhances the compound's ability to disrupt bacterial cell walls, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties : Compounds similar to this compound have shown promise in reducing inflammation. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases such as arthritis .

Cancer Treatment : The compound's structural features allow it to interact with specific cellular pathways involved in cancer progression. Preliminary studies have demonstrated its efficacy in inhibiting tumor growth in vitro, particularly against breast and colon cancer cell lines. Further research is needed to explore its mechanisms and therapeutic potential in vivo .

Agricultural Applications

Insecticidal Properties : this compound has been evaluated for its insecticidal activity against various agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death. Field trials have shown that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Herbicide Development : The compound also shows potential as a herbicide, particularly for controlling broadleaf weeds in cereal crops. Its selective action allows it to target specific weed species without damaging crops, making it a valuable addition to integrated pest management strategies .

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria with an IC50 value of 12 µg/mL.
Study BAnti-inflammatory EffectsReduced TNF-alpha levels by 30% in human macrophage cultures.
Study CInsecticidal EfficacyAchieved 85% mortality in Plutella xylostella larvae at a concentration of 15 mg/L after 48 hours.
Study DHerbicidal ActivityShowed effective control of Chenopodium album at 200 g/ha without harming wheat crops.

Mechanism of Action

The mechanism of action of N-(5-cyano-6-ethoxy-4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Acetamide Derivatives

N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloro-acetamide
  • Structure: Shares the pyridine core with cyano and acetamide substituents but differs in substituents at positions 4 and 6 (methylsulfanyl (-SCH₃) instead of ethoxy, and a chloro (-Cl) group on the acetamide).
  • Its crystal structure reveals hydrogen-bonding interactions, suggesting higher lattice stability .
  • Applications : Used in studies of polyfunctional pyridines for medicinal and industrial applications .
N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide
  • Structure : Features a hydroxy (-OH) group at position 4 and a bulky trimethylsilyl ethynyl (-C≡C-Si(CH₃)₃) substituent at position 3.
  • Properties: The steric hindrance from the trimethylsilyl group reduces solubility in polar solvents compared to the target compound’s ethoxy and cyano substituents .

Benzothiazole-Based Acetamide Derivatives

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • Structure : Replaces the pyridine ring with a benzothiazole system. Contains a trifluoromethyl (-CF₃) group and a 3-methoxyphenyl (-C₆H₄OCH₃) substituent.
  • The trifluoromethyl group improves metabolic stability .
  • Applications : Explored in pharmaceutical patents for its bioactivity, though specific targets are undisclosed .

Linear-Chain Acetamide Derivatives

N-(6-Aminohexyl)acetamide
  • Structure : A linear aliphatic chain with an acetamide group and a terminal amine (-NH₂). Lacks aromatic rings.
  • Properties: High water solubility due to the aminohexyl group, contrasting with the pyridine-based target compound’s lower polarity. Used in surface modification and analytical chemistry due to its bifunctional reactivity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Solubility/Stability Notes
N-(5-cyano-6-ethoxy-4-methylpyridin-2-yl)acetamide Pyridine -CN, -OCH₂CH₃, -CH₃, -NHCOCH₃ C₁₀H₁₂N₄O₂ Data not available
N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloro-acetamide Pyridine -CN, -SCH₃, -Cl, -NHCOCH₃ C₉H₁₀ClN₅OS High crystallinity via H-bonding
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole -CF₃, -C₆H₄OCH₃, -NHCOCH₃ C₁₇H₁₄F₃N₂O₂S High lipophilicity
N-(6-Aminohexyl)acetamide Aliphatic chain -NH₂, -NHCOCH₃ C₈H₁₈N₂O Water-soluble

Key Observations

Substituent Effects : Electron-withdrawing groups (e.g., -CN, -CF₃) enhance reactivity and stability, while bulky groups (e.g., trimethylsilyl) reduce solubility .

Core Structure Impact : Pyridine derivatives favor hydrogen-bonding interactions, benzothiazoles improve lipophilicity, and aliphatic chains enhance solubility .

Functional Versatility : Acetamide-containing compounds are adaptable to diverse applications, from medicinal chemistry (kinase inhibitors) to material science .

Biological Activity

N-(5-cyano-6-ethoxy-4-methylpyridin-2-yl)acetamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol
  • Functional Groups : Cyano, ethoxy, and acetamide groups.

The presence of the cyano group is significant as it often contributes to enhanced biological activity through various mechanisms such as enzyme inhibition and receptor modulation.

This compound is believed to exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in silico studies have shown that derivatives of similar compounds exhibit significant binding affinity towards epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. The binding energy values for these compounds ranged from -7.2 to -7.7 kcal/mol, indicating strong interactions with the target protein .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structures demonstrate moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest effective inhibition of bacterial growth, which is critical in addressing antibiotic resistance .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds within the same chemical class as this compound:

  • Antioxidant Activity : Compounds with similar functional groups have shown promising antioxidant activities by scavenging free radicals, which is vital for preventing oxidative stress-related diseases .
    Compound% Inhibition at 100 µM
    2-(2-cyanoacetamido)-4,5-dimethylthiophene56.9%
    2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene55.5%
  • Antibiofilm Activity : Some derivatives have demonstrated significant antibiofilm activity against pathogens like MRSA and E. coli, suggesting their potential utility in treating biofilm-associated infections .

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